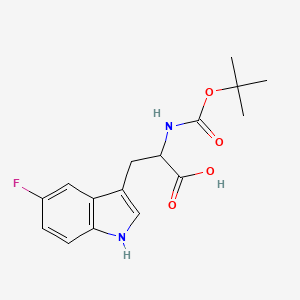Boc-5-fluoro-DL-tryptophan
CAS No.: 67337-05-7
Cat. No.: VC2454340
Molecular Formula: C16H19FN2O4
Molecular Weight: 322.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67337-05-7 |
|---|---|
| Molecular Formula | C16H19FN2O4 |
| Molecular Weight | 322.33 g/mol |
| IUPAC Name | 3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |
| Standard InChI Key | BSFODZRINGCUSL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Structure
Boc-5-fluoro-DL-tryptophan is characterized by a molecular formula of C16H19FN2O4 and a molecular weight of approximately 322.34 g/mol. The compound features the standard amino acid backbone with a distinctive indole side chain modified by a fluorine atom at the 5-position. The full IUPAC name is 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid, reflecting its complex structure that combines the natural amino acid framework with synthetic modifications.
Stereochemistry and Conformation
As a DL-mixture, this compound contains equal amounts of both stereoisomers: the (R)-2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid (D-form) and the (S)-2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid (L-form) . This stereochemical diversity is particularly valuable in research contexts where comparative studies between enantiomers can provide insights into biological selectivity and molecular recognition processes.
Physical and Chemical Properties
The physical state of Boc-5-fluoro-DL-tryptophan is typically a solid at room temperature. The presence of the fluorine atom significantly alters the electronic properties of the indole ring compared to natural tryptophan, affecting parameters such as hydrophobicity, hydrogen bonding capability, and spectroscopic characteristics. The Boc protecting group (tert-butyloxycarbonyl) shields the amino function, enhancing stability during chemical reactions and facilitating controlled deprotection under specific conditions.
Structural Components and Functional Groups
The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group serves as a protective barrier for the amino functionality, preventing unwanted side reactions during peptide synthesis and other chemical transformations. This protecting group can be selectively removed under acidic conditions, usually using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents, making it particularly valuable in sequential peptide synthesis strategies.
The Fluorinated Indole Ring
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of Boc-5-fluoro-DL-tryptophan typically involves several key steps, beginning with the appropriate tryptophan derivative. One common approach starts with 5-fluoro-DL-tryptophan, followed by protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. Alternative approaches may involve the direct fluorination of Boc-protected tryptophan using specialized fluorinating agents under controlled conditions.
Purification and Characterization
Following synthesis, purification techniques such as recrystallization, column chromatography, or preparative HPLC are employed to obtain the compound with high purity. Characterization typically involves a combination of analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity of the final product .
Applications in Biochemical Research
Peptide Synthesis Applications
Boc-5-fluoro-DL-tryptophan serves as a valuable building block in peptide synthesis, allowing the incorporation of fluorinated tryptophan residues into peptide sequences. The presence of the Boc protecting group prevents unwanted side reactions during peptide bond formation, while the fluorine modification can impart altered physicochemical properties to the resulting peptides. These modified peptides may exhibit different folding patterns, stability, or biological activities compared to their non-fluorinated counterparts.
Protein Structure-Function Studies
In protein research, Boc-5-fluoro-DL-tryptophan and its deprotected form can be incorporated into proteins to investigate structural and functional relationships. The fluorine substitution provides a minimally disruptive probe that can be monitored via 19F-NMR, offering insights into protein folding, dynamics, and interactions. This approach allows researchers to examine local environments around tryptophan residues, providing valuable information about protein structure and function.
Enzyme Interaction Studies
One significant application of Boc-5-fluoro-DL-tryptophan is in enzyme research, particularly for studying enzymes that interact with tryptophan. The fluorine substitution can subtly alter how the molecule binds to enzyme active sites, providing mechanistic insights into enzyme-substrate interactions. For example, studies involving tryptophan synthase have utilized fluorinated tryptophan derivatives to elucidate aspects of the enzyme's catalytic mechanism.
Comparative Analysis with Related Compounds
Comparison with Other Tryptophan Derivatives
The table below compares key properties of Boc-5-fluoro-DL-tryptophan with related tryptophan derivatives:
| Property | Boc-5-fluoro-DL-tryptophan | Boc-5-fluoro-L-tryptophan | Boc-5-fluoro-D-tryptophan | Boc-5-methyl-DL-tryptophan |
|---|---|---|---|---|
| Molecular Formula | C16H19FN2O4 | C16H19FN2O4 | C16H19FN2O4 | C17H22N2O4 |
| Molecular Weight (g/mol) | 322.34 | 322.33 | 322.34 | 318.38 |
| CAS Number | 67337-05-7 | 53478-53-8 | 114926-41-9 | 142847-21-0 |
| Stereochemistry | Racemic (DL) | L-form only | D-form only | Racemic (DL) |
| Key Application | Broad research applications | Peptide synthesis in systems preferring L-amino acids | Studies of D-amino acid incorporating systems | Comparative studies with methyl vs. fluoro substitution |
Structural Differences and Functional Implications
Analytical and Spectroscopic Properties
Nuclear Magnetic Resonance Spectroscopy
The presence of fluorine in Boc-5-fluoro-DL-tryptophan enables the use of 19F-NMR spectroscopy, providing a powerful tool for tracking the compound in complex mixtures or biological environments. The fluorine atom also affects the chemical shifts of neighboring protons in 1H-NMR spectra, creating distinctive patterns that assist in structural characterization and purity assessment .
Mass Spectrometry Characteristics
In mass spectrometry, Boc-5-fluoro-DL-tryptophan exhibits characteristic fragmentation patterns that reflect its structural components, including the cleavage of the Boc group and fragmentations related to the indole moiety . The molecular ion peak at approximately m/z 322 (corresponding to its molecular weight) serves as a key identifier in mass spectral analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume